Dodecyl 3,5-dibromobenzoate
Description
Dodecyl 3,5-dibromobenzoate is a brominated aromatic ester derived from 3,5-dibromobenzoic acid and dodecanol (C₁₂H₂₅OH). Its molecular formula is C₁₉H₂₈Br₂O₂, with a molecular weight of approximately 448.24 g/mol. The long dodecyl chain enhances hydrophobicity, making it suitable for applications requiring compatibility with nonpolar matrices.
Properties
CAS No. |
478164-28-2 |
|---|---|
Molecular Formula |
C19H28Br2O2 |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
dodecyl 3,5-dibromobenzoate |
InChI |
InChI=1S/C19H28Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)16-13-17(20)15-18(21)14-16/h13-15H,2-12H2,1H3 |
InChI Key |
CGERWVIVEGXKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 3,5-dibromobenzoate typically involves the esterification of 3,5-dibromobenzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 3,5-dibromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups such as hydroxyl or amino groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoates.
Scientific Research Applications
Dodecyl 3,5-dibromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of dodecyl 3,5-dibromobenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Methyl 3,5-dibromobenzoate | C₈H₆Br₂O₂ | 293.94 | Short-chain, polar |
| This compound | C₁₉H₂₈Br₂O₂ | 448.24 | Long-chain, nonpolar |
Table 2: Application Comparison
| Compound | Primary Applications | Industrial Advantages |
|---|---|---|
| Methyl 3,5-dibromobenzoate | Pharmaceutical intermediates, lab-scale synthesis | High reactivity, cost-effectiveness |
| This compound | Polymer additives, surfactants | Thermal stability, hydrophobicity |
Research Findings and Analysis
- Thermal Stability : The dodecyl ester’s long chain confers superior thermal stability (TGA data inferred), making it viable for high-temperature polymer processing.
- Environmental Impact : Brominated esters generally raise concerns about bioaccumulation. The dodecyl derivative’s hydrophobicity may exacerbate persistence in lipid-rich environments.
- Synthetic Challenges : Esterification yields for long-chain derivatives like the dodecyl ester may require optimized conditions (e.g., Dean-Stark traps) to drive reactions to completion.
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